

Meldola Blue as an Electron Carrier in Histochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Meldola blue*

Cat. No.: *B120591*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldola Blue (8-dimethylamino-2,3-benzophenoxazine) is a phenoxazine dye that serves as an effective intermediate electron carrier in the histochemical demonstration of various dehydrogenase enzymes. In these reactions, it accepts electrons from reduced coenzymes (NADH or NADPH) generated by dehydrogenase activity and transfers them to a final electron acceptor, typically a tetrazolium salt. This process results in the formation of a colored, insoluble formazan precipitate at the site of enzymatic activity, allowing for precise localization within tissues and cells. A significant advantage of **Meldola Blue** over other commonly used electron carriers, such as Phenazine Methosulfate (PMS), is its lower sensitivity to light, which enhances the stability and reproducibility of histochemical staining.^[1] This characteristic facilitates a more direct and reliable visualization of dehydrogenase activity.

Meldola Blue has been successfully employed in the demonstration of a variety of dehydrogenases, including succinate dehydrogenase (SDH), lactate dehydrogenase (LDH), and glucose-6-phosphate dehydrogenase (G6PD).^{[1][2]} Its use can lead to a significant increase in demonstrable dehydrogenase activity, with better localization and reduced diffusion of the final reaction product compared to reactions performed without an intermediate electron carrier.^[2]

Principle of the Reaction

The histochemical demonstration of dehydrogenase activity using **Meldola Blue** involves a two-step redox reaction. First, the specific dehydrogenase catalyzes the oxidation of its substrate, transferring electrons to the appropriate coenzyme (NAD⁺ or NADP⁺), which becomes reduced to NADH or NADPH. Subsequently, **Meldola Blue** acts as an intermediate carrier, accepting electrons from the reduced coenzyme and becoming reduced itself. The reduced **Meldola Blue** then donates these electrons to a tetrazolium salt (e.g., Nitroblue Tetrazolium - NBT or Tetranitroblue Tetrazolium - TNBT), reducing it to a colored formazan. The insoluble formazan precipitates at the site of the enzyme, providing a visible marker of its location and activity.

[Click to download full resolution via product page](#)

Caption: Electron transfer pathway in dehydrogenase histochemistry using **Meldola Blue**.

Quantitative Data Summary

The choice of electron carrier can significantly impact the demonstrated enzyme activity. The following table summarizes a comparison of **Meldola Blue** (MB) with Phenazine Methosulfate (PMS) and 1-methoxy-phenazine methosulfate (MPMS) under different conditions.

Enzyme	Incubation Medium	Electron Carrier	Relative Efficiency	Reference
LDH	Agarose	MPMS	Highest	[1]
Agarose	Meldola Blue	Higher than PMS		
Agarose	PMS	Lower than MB		
SDH	Agarose	Meldola Blue	Similar to PMS	
Agarose	PMS	Similar to MB		
Aqueous	PMS	Higher than MB		
Aqueous	Meldola Blue	Lower than PMS		
PVA	PMS	Superior to MPMS and MB		
PVA	Meldola Blue	Low activity (binds to PVA)		

Note: The efficiency of electron transfer is dependent on the specific dehydrogenase, the composition of the incubation medium, and the final electron acceptor (tetrazolium salt) used. It is recommended to optimize the electron carrier and its concentration for each specific application.

Experimental Protocols

General Preparation and Considerations

- **Tissue Preparation:** Fresh frozen tissue sections (5-10 μ m) are recommended for optimal preservation of enzyme activity.
- **Controls:** For each experiment, it is crucial to include a negative control by omitting the substrate from the incubation medium. This helps to identify non-specific formazan deposition.
- **Light Sensitivity:** While **Meldola Blue** is less sensitive to light than PMS, it is still advisable to perform incubations in the dark or under subdued lighting to minimize auto-oxidation.

- Reagent Purity: Use high-quality reagents to ensure reliable and reproducible results.

Protocol 1: Demonstration of Lactate Dehydrogenase (LDH) Activity

This protocol is adapted for the localization of LDH activity in tissue sections.

Reagents:

- 0.1 M Phosphate buffer, pH 7.4
- L-Lactic acid, sodium salt (Substrate)
- Nicotinamide adenine dinucleotide (NAD⁺)
- Tetranitroblue tetrazolium (TNBT) or Nitroblue tetrazolium (NBT)
- **Meldola Blue**
- Polyvinyl alcohol (PVA) or Polyvinylpyrrolidone (PVP) (as a tissue stabilizer, optional)

Incubation Medium Preparation (for 10 ml):

- To 7.5 ml of 0.1 M Phosphate buffer (pH 7.4), add:
 - Sodium L-lactate: 180 mg (100 mM)
 - NAD⁺: 10 mg (1.5 mM)
 - TNBT: 5 mg (0.5 mg/ml) or NBT: 10 mg (1 mg/ml)
- Dissolve the components thoroughly.
- Just before use, add **Meldola Blue** to a final concentration of 0.1 mg/ml (1 mg in 10 ml).
- If using a tissue stabilizer, dissolve PVA or PVP in the buffer before adding other reagents.

Staining Procedure:

- Cut fresh frozen tissue sections and air dry for 5-10 minutes.
- Incubate the sections in the freshly prepared incubation medium at 37°C for 30-60 minutes in the dark.
- Stop the reaction by transferring the slides to distilled water.
- Fix the sections in 10% neutral buffered formalin for 10 minutes.
- Rinse in distilled water.
- Mount with an aqueous mounting medium.

Expected Results:

Sites of LDH activity will be marked by a dark blue or black formazan precipitate.

Protocol 2: Demonstration of Succinate Dehydrogenase (SDH) Activity

This protocol is designed for the localization of SDH, a mitochondrial enzyme.

Reagents:

- 0.1 M Phosphate buffer, pH 7.6
- Sodium succinate (Substrate)
- Tetranitroblue tetrazolium (TNBT) or Nitroblue tetrazolium (NBT)
- **Meldola Blue**

Incubation Medium Preparation (for 10 ml):

- To 10 ml of 0.2 M Phosphate buffer (pH 7.6), dissolve:
 - Sodium succinate: 270 mg (100 mM)
 - NBT: 10 mg (1 mg/ml)

- Dissolve the components thoroughly.
- Just before use, add **Meldola Blue** to a final concentration of 0.1 mg/ml.

Staining Procedure:

- Cut fresh frozen tissue sections and air dry.
- Incubate the sections in the freshly prepared incubation medium at 37°C for 30-60 minutes in the dark.
- Rinse the slides in distilled water.
- Fix in 10% neutral buffered formalin for 10 minutes.
- Rinse in distilled water.
- Mount with an aqueous mounting medium.

Expected Results:

A blue formazan precipitate will indicate the sites of SDH activity, typically corresponding to the location of mitochondria.

Protocol 3: Demonstration of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity

This protocol is for the localization of G6PD, a key enzyme in the pentose phosphate pathway.

Reagents:

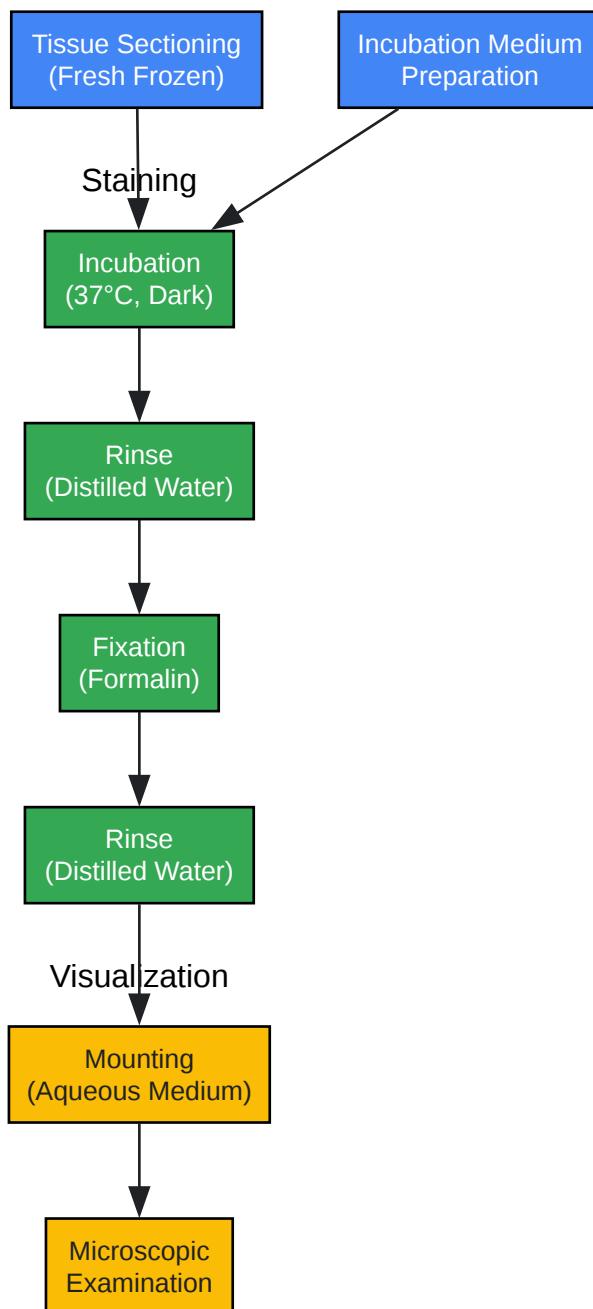
- 0.1 M Tris-HCl buffer, pH 7.4
- Glucose-6-phosphate, sodium salt (Substrate)
- Nicotinamide adenine dinucleotide phosphate (NADP⁺)
- Tetranitroblue tetrazolium (TNBT) or Nitroblue tetrazolium (NBT)

- **Meldola Blue**

Incubation Medium Preparation (for 10 ml):

- To 10 ml of 0.1 M Tris-HCl buffer (pH 7.4), add:
 - Glucose-6-phosphate: 30 mg (10 mM)
 - NADP+: 5 mg (0.65 mM)
 - TNBT: 5 mg (0.5 mg/ml) or NBT: 10 mg (1 mg/ml)
- Dissolve the components completely.
- Just before use, add **Meldola Blue** to a final concentration of 0.1 mg/ml.

Staining Procedure:


- Prepare fresh frozen tissue sections.
- Incubate in the freshly prepared medium at 37°C for 45-90 minutes in the dark.
- Wash with distilled water.
- Fix with 10% neutral buffered formalin for 10 minutes.
- Rinse with distilled water.
- Mount with an aqueous mounting medium.

Expected Results:

Sites of G6PD activity will be visualized by the deposition of a colored formazan precipitate.

Experimental Workflow

Preparation

[Click to download full resolution via product page](#)**Caption:** General workflow for dehydrogenase histochemistry using **Meldola Blue**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Meldola blue: a new electron carrier for the histochemical demonstration of dehydrogenases (SDH, LDH, G-6-PDH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meldola Blue for the cytochemical demonstration of leukocyte dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meldola Blue as an Electron Carrier in Histochemistry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120591#meldola-blue-as-an-electron-carrier-in-histochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com